Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
Description
Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its chloromethyl and methyl substituents, which confer unique chemical properties and reactivity.
Properties
IUPAC Name |
methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGFYPNKQGNYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494349 | |
| Record name | Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34878-06-3 | |
| Record name | Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chloromethylation of Methyl 3-Methylfuran-2-Carboxylate
Reaction Overview
The most direct method involves chloromethylation of methyl 3-methylfuran-2-carboxylate using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst. Zinc chloride (ZnCl₂) is typically employed due to its efficacy in facilitating electrophilic aromatic substitution.
Mechanistic Pathway
- Electrophilic Activation : ZnCl₂ coordinates with MOMCl, generating a reactive chloromethyl cation.
- Aromatic Substitution : The chloromethyl cation attacks the electron-rich C5 position of the furan ring, forming the intermediate arenium ion.
- Deprotonation : Restoration of aromaticity yields the chloromethylated product.
Experimental Protocol
- Reactants : Methyl 3-methylfuran-2-carboxylate (1.0 eq), MOMCl (1.2 eq), ZnCl₂ (0.1 eq).
- Conditions : Anhydrous dichloromethane (DCM), 0–5°C, 12–24 h.
- Workup : Quench with ice-water, extract with DCM, purify via silica gel chromatography.
- Yield : 68–72%.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 12–24 h |
| Solvent | Anhydrous DCM |
| Catalyst | ZnCl₂ (10 mol%) |
| Byproducts | Di-chloromethylated isomers |
Oxidation-Reduction-Chlorination Sequence
Synthesis from 5-Formyl Derivatives
This three-step approach starts with methyl 5-formyl-3-methylfuran-2-carboxylate:
- Reduction : Sodium borohydride (NaBH₄) reduces the formyl group to hydroxymethyl.
- Chlorination : Mesyl chloride (MsCl) converts the hydroxymethyl to chloromethyl.
Reduction Step
- Reactants : Methyl 5-formyl-3-methylfuran-2-carboxylate (1.0 eq), NaBH₄ (1.5 eq).
- Conditions : Methanol, 0°C, 2 h.
- Intermediate : Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate (Yield: 85–90%).
Chlorination Step
- Reactants : Hydroxymethyl intermediate (1.0 eq), MsCl (1.2 eq), triethylamine (TEA, 2.0 eq).
- Conditions : DCM, 25°C, 6 h.
- Yield : 75–80%.
Key Data:
| Step | Reagents | Yield |
|---|---|---|
| Reduction | NaBH₄, MeOH | 85–90% |
| Chlorination | MsCl, TEA, DCM | 75–80% |
Esterification of 5-(Chloromethyl)furan-2-Carboxylic Acid
Acid Chloride Intermediate
5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) is synthesized via oxidation of 5-(chloromethyl)furfural (CMF) using tert-butyl hypochlorite (t-BuOCl). Subsequent esterification with methanol yields the target compound.
CMFCC Synthesis
Esterification
Key Data:
| Parameter | Value |
|---|---|
| Oxidizing Agent | t-BuOCl |
| Solvent | DCM |
| Esterification Temp | 50°C |
Blanc Chloromethylation with Paraformaldehyde
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Chloromethylation | Direct, one-step | Di-substitution byproducts | 68–72% |
| Oxidation-Reduction | High selectivity | Multi-step, costly reagents | 75–80% |
| CMFCC Esterification | Scalable, high purity | Requires CMF precursor | 90–95% |
| Blanc Reaction | Low-cost reagents | Moderate yield, harsh conditions | 60–65% |
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals. Its reactive chloromethyl group allows for the formation of various derivatives through nucleophilic substitution reactions .
- Reagent in Organic Synthesis: The compound can be utilized in several organic reactions, including Suzuki-Miyaura coupling and other cross-coupling strategies, which are vital for constructing complex carbon frameworks .
2. Biology:
- Anticancer Research: Derivatives of this compound have demonstrated potential as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cancer cell proliferation. Inhibition of HDACs can induce apoptosis in cancer cells .
- Study of Enzyme-Catalyzed Reactions: The compound is used to investigate enzyme interactions with furan derivatives, contributing to a better understanding of biochemical pathways.
3. Industrial Applications:
- Specialty Chemicals Production: this compound is employed in producing specialty chemicals and materials, including polymers and resins. Its unique structure allows it to be tailored for specific industrial applications .
Case Studies
1. Anticancer Activity:
Research has shown that derivatives of this compound exhibit significant anticancer properties by acting as HDAC inhibitors. These compounds have been studied extensively for their potential therapeutic effects against hormone-dependent cancers such as prostate and breast cancer .
2. Synthetic Methodologies:
Innovative synthetic routes have been developed that utilize this compound as a starting material for creating novel biologically active compounds, such as positive allosteric modulators for N-Methyl-D-aspartate receptors. These advancements highlight its versatility in medicinal chemistry .
Mechanism of Action
The mechanism of action of Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate largely depends on the specific reactions it undergoes. The chloromethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. These reactions often involve the formation of a carbocation intermediate, which can then react with various nucleophiles to form new products.
Comparison with Similar Compounds
5-(Chloromethyl)furfural: Similar structure but lacks the methyl group at the 3-position.
Methyl 5-(bromomethyl)-3-methylfuran-2-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness: Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate is unique due to the presence of both a chloromethyl and a methyl group, which confer distinct reactivity and potential for diverse chemical transformations. The chloromethyl group, in particular, makes it a versatile intermediate for the synthesis of various derivatives through nucleophilic substitution reactions.
Biological Activity
Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring substituted with a chloromethyl group and an ester functional group. This unique structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Nucleophilic Substitution : The chlorine atom in the chloromethyl group can participate in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
- Electrophilic Aromatic Substitution : The electron-rich furan ring undergoes electrophilic aromatic substitution, enabling the introduction of various functional groups that can enhance biological activity.
- Hydrolysis : The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may further engage in biochemical pathways.
Anticancer Properties
This compound has been studied for its potential as an anticancer agent. Its derivatives have shown promise as histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression related to cancer cell proliferation. Inhibiting HDACs can lead to apoptosis in cancer cells, making these compounds candidates for anti-tumor therapies .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. For instance, derivatives have been tested against various bacterial strains with notable efficacy. The structure allows for modifications that can enhance antimicrobial potency, making it a subject of interest for developing new antibiotics .
Neurological Applications
The compound has also been explored for its role as a positive allosteric modulator (PAM) of N-Methyl-D-aspartate (NMDA) receptors. This modulation is significant for therapeutic strategies targeting neurological disorders such as Alzheimer's disease and schizophrenia .
Case Studies and Research Findings
- HDAC Inhibition : A study demonstrated that derivatives synthesized from this compound exhibited IC50 values indicative of potent HDAC inhibition. These findings suggest potential applications in cancer treatment by inducing cell cycle arrest and apoptosis in tumor cells.
- Antimicrobial Efficacy : In a comparative study, several derivatives were tested against Gram-positive and Gram-negative bacteria. The most potent derivative showed minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Staphylococcus aureus, highlighting the compound's potential as an antimicrobial agent .
- Neurological Modulation : Research on the modulation of NMDA receptors revealed that certain derivatives could enhance synaptic plasticity and memory functions in animal models, suggesting therapeutic implications for cognitive disorders .
Data Summary
| Activity Type | Compound Derivative | IC50/MIC Values | Notes |
|---|---|---|---|
| HDAC Inhibition | Various derivatives | IC50 < 10 µM | Induces apoptosis in cancer cells |
| Antimicrobial | Selected derivatives | MIC = 1 µg/mL | Effective against Staphylococcus aureus |
| NMDA Modulation | Specific PAM derivatives | Not specified | Potential for treating cognitive disorders |
Chemical Reactions Analysis
Substitution Reactions
The chloromethyl group (-CH₂Cl) acts as an electrophilic center, enabling nucleophilic substitution:
Amine Substitution :
-
Reagents : Primary/secondary amines (e.g., NH₃, R-NH₂).
-
Conditions : Polar aprotic solvents (DMF, DMSO) at elevated temperatures.
-
Products : Amine derivatives (e.g., -CH₂NH₂, -CH₂NR₂).
Thiol Substitution :
-
Reagents : Thiols (R-SH) or thiolate ions.
-
Conditions : Basic conditions (NaOH, EtONa).
-
Products : Thioether derivatives (-CH₂S-R).
Table 2: Substitution Reaction Outcomes
| Nucleophile | Product Class | Example Product |
|---|---|---|
| NH₃ | Amine derivative | -CH₂NH₂ |
| R-SH | Thioether | -CH₂S-R |
Oxidation Reactions
The furan ring undergoes oxidation to form functionalized derivatives:
Furoic Acid Formation :
-
Reagents : Oxidizing agents (e.g., KMnO₄, CrO₃).
-
Conditions : Acidic/aqueous media.
Diformylfuran Synthesis :
-
Reagents : Bi(NO₃)₃·5H₂O catalyst.
-
Conditions : 45 °C, 30 min.
Table 3: Oxidation Products
| Oxidant | Product | Yield (%) |
|---|---|---|
| Bi(NO₃)₃ | 2,5-Diformylfuran | 65 |
| KMnO₄ | Furoic acid | N/A |
Mechanistic Insights
-
Kinetic Studies : Reaction rates correlate with solvent polarity and nucleophile basicity.
-
Electrophilic Reactivity : The chloromethyl group facilitates SN2 mechanisms, while the furan ring undergoes electrophilic substitution .
Characterization Data
NMR Analysis :
-
¹H NMR (300 MHz, CDCl₃):
-
¹³C NMR (75 MHz, CDCl₃):
Table 4: Key NMR Assignments
| Shift (ppm) | Assignment |
|---|---|
| 9.57 | Aldehyde (CHO) |
| 7.48 | Furan ring proton |
| 3.88 | Methoxy (OCH₃) |
Q & A
Q. What are the standard synthetic routes for Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate, and what are the critical intermediates?
Answer: The synthesis of this compound typically involves functionalization of the furan ring. A plausible route includes:
Chloromethylation : Introducing the chloromethyl group at the 5-position of 3-methylfuran-2-carboxylate using chloromethylation agents like chloromethyl methyl ether (CMME) or formaldehyde/HCl systems. However, CMME is highly toxic and carcinogenic, requiring stringent safety protocols (e.g., inert atmosphere, moisture-free conditions) .
Esterification : Methylation of the carboxylate group using methanol under acidic catalysis.
Critical intermediates include 5-(chloromethyl)-3-methylfuran-2-carboxylic acid and its reactive acyl chloride derivative. Contamination risks (e.g., over-chlorination, ester hydrolysis) must be monitored via TLC or HPLC .
Q. How should researchers handle the chloromethyl group to ensure safety and stability?
Answer: The chloromethyl group is highly reactive and moisture-sensitive. Key precautions:
- Storage : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis, which releases HCl gas .
- Handling : Conduct reactions in a fume hood with PPE (gloves, goggles, flame-resistant lab coats). Avoid contact with water or bases to prevent nucleophilic substitution or elimination .
- Waste Disposal : Neutralize residual chloromethyl compounds with aqueous NaHCO₃ before disposal .
Advanced Research Questions
Q. What advanced analytical techniques resolve structural ambiguities in this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions (e.g., chloromethyl at C5 vs. C4) via coupling patterns and chemical shifts. The chloromethyl group (CH₂Cl) typically appears as a singlet at δ ~4.6–5.0 ppm in ¹H NMR .
- 2D Techniques (HSQC, HMBC) : Confirm connectivity between the chloromethyl group and the furan ring .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or COOCH₃ groups) .
- X-ray Crystallography : Resolve stereochemical uncertainties, though crystal growth may require slow evaporation in non-polar solvents (e.g., hexane/EtOAc) .
Q. How can researchers optimize reaction conditions to minimize sulfone or overoxidized byproducts during synthesis?
Answer:
- Oxidant Selection : Use mild oxidizing agents (e.g., meta-chloroperbenzoic acid) instead of strong oxidizers like H₂O₂/H₂SO₄ to prevent overoxidation of sulfur-containing intermediates (if applicable) .
- Temperature Control : Maintain reactions below 0°C to suppress radical side reactions.
- In Situ Monitoring : Employ HPLC or GC-MS to track byproduct formation (e.g., sulfones at m/z [M+16]⁺) and adjust stoichiometry in real time .
Q. What strategies mitigate instability during long-term storage of chloromethyl-containing compounds?
Answer:
- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1 wt% to prevent autooxidation.
- Lyophilization : For hygroscopic batches, lyophilize under vacuum and store with desiccants (e.g., molecular sieves).
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 14 days) can predict shelf-life using Arrhenius kinetics .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
